molecular formula C32H22N4O8S3 B11516152 1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

Cat. No.: B11516152
M. Wt: 686.7 g/mol
InChI Key: NNNADSJMWUOOHI-UHFFFAOYSA-N
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Description

3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by the presence of multiple nitrophenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the triazolization methodology, which introduces sulfanyl groups into the compound . This method involves starting with sulfanyl-substituted naphthyl ketones, enantiopure amines, and 4-nitrophenyl azide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional functionalization.

Scientific Research Applications

3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound can inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-NITROPHENYL)SULFANYL]-1-{4-[(4-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)SULFANYL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of multiple nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H22N4O8S3

Molecular Weight

686.7 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanyl-1-[4-[4-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C32H22N4O8S3/c37-29-17-27(46-25-13-5-21(6-14-25)35(41)42)31(39)33(29)19-1-9-23(10-2-19)45-24-11-3-20(4-12-24)34-30(38)18-28(32(34)40)47-26-15-7-22(8-16-26)36(43)44/h1-16,27-28H,17-18H2

InChI Key

NNNADSJMWUOOHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=C(C=C5)[N+](=O)[O-])SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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